molecular formula C9H9ClO2 B8652864 1-[4-(chloromethoxy)phenyl]ethan-1-one

1-[4-(chloromethoxy)phenyl]ethan-1-one

Cat. No.: B8652864
M. Wt: 184.62 g/mol
InChI Key: NSZXIGNFOFJTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(chloromethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of an acetyl group and a chloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(chloromethoxy)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chloromethoxy group can be introduced through a subsequent reaction involving chloromethylation, where formaldehyde and hydrochloric acid are used in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nitration: Nitro derivatives of this compound.

    Reduction: 4-(Hydroxymethyl)acetophenone.

Scientific Research Applications

1-[4-(chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(chloromethoxy)phenyl]ethan-1-one involves its reactivity towards electrophiles and nucleophiles. The acetyl group and chloromethoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-[4-(chloromethoxy)phenyl]ethan-1-one is unique due to the presence of both acetyl and chloromethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-[4-(chloromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H9ClO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3

InChI Key

NSZXIGNFOFJTEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCl

Origin of Product

United States

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